(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-fluoro-4-(1-piperidinylcarbonyl)phenylboronic acid . It has a molecular weight of 251.07 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.It is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.
Scientific Research Applications
Optical Modulation and Saccharide Recognition
- Optical Modulation: This compound's derivatives are used for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, which allows for the quenching of near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).
- Saccharide Recognition: Its application in recognizing saccharides is significant. The phenyl boronic acids (PBA) function as important binding ligands to pendant diols, making them useful for saccharide recognition, especially in biochemical sensing technologies (Mu et al., 2012).
Synthesis of Organic Compounds
- Synthesis of Olefins and Styrene Derivatives: Variants of this compound are used in the synthesis of olefins, styrene, and biphenyl derivatives, which are applied to the synthesis of many natural products and organic materials (Sun Hai-xia et al., 2015).
Fluorescence Quenching Studies
- Fluorescence Quenching: Derivatives of this compound are studied for their fluorescence quenching properties in alcohols, which is significant for understanding molecular interactions in various solvents (Geethanjali et al., 2015).
Catalysis in Organic Synthesis
- Catalysis Applications: Its derivatives, particularly those with fluorine substituents, are used as catalysts in organic synthesis due to their Lewis acidity and ability to form reversible covalent interactions (Gozdalik et al., 2017).
Glucose Sensing Materials
- Construction of Glucose Sensing Materials: Certain derivatives are used for constructing glucose sensing materials that operate at the physiological pH of bodily fluids (Das et al., 2003).
Fluorescent Chromoionophores
- Development as Fluorescent Chromoionophores: Piperidine functionalized derivatives have been developed as fluorescent chromoionophores for ion-selective optodes, demonstrating enhanced fluorescence in the process of deprotonation (Li et al., 2016).
Bioimaging and Sensing
- Sequential 'On-Off-On' Fluorescence Probe: Derivatives of this compound have been synthesized for use as sequential 'on-off-on' type relay fluorescence probes for ions like Fe3+ and F- ions, with applications in bioimaging in living cells (Selvaraj et al., 2019).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, is a key step in various synthetic pathways. It enables the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . These properties can contribute to the bioavailability of the compound, although specific details would depend on the overall molecular structure and the biological context.
Result of Action
The primary result of the action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the compounds being synthesized.
Action Environment
The action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the compound should be stored at 2-8°C to maintain its stability .
Properties
IUPAC Name |
[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPNGZOEOPRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660200 | |
Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-10-8 | |
Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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